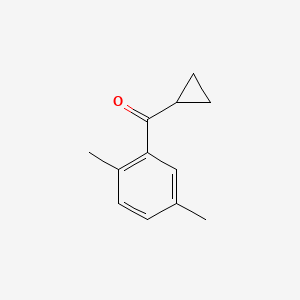

环丙基2,5-二甲苯酮

描述

“Cyclopropyl 2,5-xylyl ketone” is a chemical compound with the molecular formula C12H14O . It is also known by other names such as “Cyclopropyl (2,5-Dimethylphenyl)Methanone” and "CYCLOPROPYL 2,5-DIMETHYLPHENYL KETONE" .

Synthesis Analysis

While specific synthesis methods for “Cyclopropyl 2,5-xylyl ketone” were not found in the search results, cyclopropanation strategies in general have been extensively studied . The advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions .

Molecular Structure Analysis

The molecular weight of “Cyclopropyl 2,5-xylyl ketone” is 174.24 g/mol . The InChI representation of the molecule is InChI=1S/C12H14O/c1-8-3-4-9 (2)11 (7-8)12 (13)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3 . The Canonical SMILES representation is CC1=CC (=C (C=C1)C)C (=O)C2CC2 .

Chemical Reactions Analysis

The specific chemical reactions involving “Cyclopropyl 2,5-xylyl ketone” were not found in the search results. However, cyclopropanes are known to participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .

Physical And Chemical Properties Analysis

“Cyclopropyl 2,5-xylyl ketone” has a molecular weight of 174.24 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The topological polar surface area is 17.1 Ų .

科学研究应用

动力学分辨和催化

环丙基2,5-二甲苯酮,一种环丙基酮,已被用于1-(1-炔基)环丙基酮的动力学分辨,这个过程是由手性金(I)催化剂催化的。这种方法可以高效地生产光学活性酮,在合成化学中具有很高的价值 (Yanqing Zhang & Junliang Zhang, 2012)。

光化学合成

环丙基酮,包括环丙基2,5-二甲苯酮,已通过光化学方法合成。这个过程涉及特定酮的照射,导致高度官能化的环丙基酮,展示了这些化合物的合成多样性 (P. Wessig & O. Mühling, 2003)。

有机化学的机理研究

芳基环丙基酮,包括环丙基2,5-二甲苯酮在内,经常被用作有机化学中的单电子转移(SET)研究的诊断探针。这些研究关注这些酮在不同条件下的重排和反应机制,有助于更深入地理解有机反应机制 (J. Tanko & R. Drumright, 1992)。

光催化和环加成

环丙基芳基酮,包括环丙基2,5-二甲苯酮,已被用于光催化系统中与烯烃发起形式[3+2]反应。这个过程对于生成复杂的环戊烷结构至关重要,突显了环丙基酮在先进光催化合成中的作用 (Zhan Lu, M. Shen, & T. Yoon, 2011)。

作用机制

Target of Action

The primary targets of Cyclopropyl 2,5-xylyl ketone are the cyclopropyl ketones . These compounds are of great synthetic value in heterocyclic chemistry due to their highly reactive nature . They are widely employed to synthesize various biologically active organic compounds .

Mode of Action

Cyclopropyl 2,5-xylyl ketone interacts with its targets through a process known as the Cloke-Wilson rearrangement . This rearrangement involves the ring-opening/recyclization of cyclopropyl ketones upon visible-light-induced photoredox catalysis . The reaction proceeds through a ring-opening and an interrupted recyclization by intramolecular nucleophilic attack with the in situ generated radical cation .

Biochemical Pathways

The Cloke-Wilson rearrangement of cyclopropyl ketones is a key biochemical pathway affected by Cyclopropyl 2,5-xylyl ketone . This rearrangement can provide oxy-bridged macrocyclic frameworks under mild reaction conditions . The reagent XRf plays dual roles in the catalytic cycle .

Result of Action

The result of the action of Cyclopropyl 2,5-xylyl ketone is the efficient delivery of complex, sp3-rich products . This is achieved through catalytic formal [3 + 2] cycloadditions with alkenes and alkynes and previously unexplored enyne partners .

Action Environment

The action of Cyclopropyl 2,5-xylyl ketone can be influenced by environmental factors such as light and temperature . For instance, the Cloke-Wilson rearrangement of cyclopropyl ketones upon which this compound acts is a visible-light-induced process .

安全和危害

While specific safety and hazards data for “Cyclopropyl 2,5-xylyl ketone” were not found in the search results, it’s important to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

未来方向

Cyclopropanes, including “Cyclopropyl 2,5-xylyl ketone”, are increasingly relevant to the pharmaceutical industry, as they can serve as sp3-rich bioisosteres for phenyl rings and provide favourable pharmacokinetic properties . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity .

属性

IUPAC Name |

cyclopropyl-(2,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-3-4-9(2)11(7-8)12(13)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXRFPXXFISQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221364 | |

| Record name | Cyclopropyl 2,5-xylyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71172-44-6 | |

| Record name | Cyclopropyl(2,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl 2,5-xylyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71172-44-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl 2,5-xylyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl 2,5-xylyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[2-(Methyl{[(2-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid](/img/structure/B1359977.png)

![(1-{[4-(Acetylamino)phenyl]sulfonyl}piperidin-4-yl)acetic acid](/img/structure/B1359978.png)

![4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid](/img/structure/B1359979.png)